

# A Comparative Analysis of HDAC11 Inhibitors: TD034 vs. FT895

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TD034     |           |
| Cat. No.:            | B15545039 | Get Quote |

In the landscape of epigenetic drug discovery, Histone Deacetylase 11 (HDAC11) has emerged as a compelling therapeutic target. As researchers delve deeper into its unique biological functions, the demand for potent and selective inhibitors has grown. This guide provides a detailed comparison of two prominent HDAC11 inhibitors, **TD034** and FT895, focusing on their selectivity profiles, supported by available experimental data. This objective analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research applications.

## **Biochemical Potency and Selectivity**

Both **TD034** and FT895 are highly potent inhibitors of HDAC11. Commercially available data indicates that **TD034** has an IC50 of 5.1 nM and a Ki of 1.5 nM for HDAC11.[1] Similarly, FT895 is reported to have an IC50 of 3 nM for HDAC11.[2]

A key differentiator for isoform-specific inhibitors is their selectivity against other HDAC family members. **TD034** is described as a selective, reversible, and noncovalent inhibitor of HDAC11 that does not inhibit other HDACs or sirtuins.[1] In contrast, while FT895 is reported to have over 1000-fold selectivity against ten other members of the HDAC family, one study using a physiological myristoyl-H3K9 substrate in an HPLC assay reported a higher IC50 of 0.74  $\mu$ M for HDAC11.[2][3] This study also identified inhibitory activity against HDAC4 (IC50 of 25  $\mu$ M) and HDAC8 (IC50 of 9.2  $\mu$ M), indicating that its selectivity, while substantial, may not be absolute under all assay conditions.[3]



| Compound | Target | IC50 (nM)                            | Selectivity<br>Notes                                    | Reference |
|----------|--------|--------------------------------------|---------------------------------------------------------|-----------|
| TD034    | HDAC11 | 5.1                                  | Does not inhibit other HDACs or sirtuins.               | [1]       |
| FT895    | HDAC11 | 3                                    | >1000-fold<br>selectivity<br>against 10 other<br>HDACs. | [2]       |
| HDAC11   | 740    | (using myristoyl-<br>H3K9 substrate) | [3]                                                     |           |
| HDAC4    | 25,000 | [3]                                  | _                                                       |           |
| HDAC8    | 9,200  | [3]                                  | _                                                       |           |

Table 1: Comparative Inhibitory Potency and Selectivity of **TD034** and FT895.

## **Experimental Protocols**

The following provides a generalized methodology for assessing HDAC inhibitor selectivity, based on commonly employed techniques in the field. Specific parameters may vary between studies.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay is commonly used to determine the IC50 values of inhibitors against a panel of recombinant human HDAC isoforms.

- Reagents and Materials:
  - Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11)
  - Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
  - Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)



- Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
- Test compounds (TD034, FT895) serially diluted in DMSO
- 384-well black microplates

#### Procedure:

- Add diluted recombinant HDAC enzyme to the wells of the microplate.
- Add the test compound at various concentrations (typically in a 10-point dose-response curve).
- Incubate the enzyme and compound mixture at 37°C for a pre-determined time (e.g., 15 minutes).
- Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.
- Incubate at 37°C for a specific duration (e.g., 60 minutes).
- Stop the reaction and develop the fluorescent signal by adding the developer solution.
- Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 360/460 nm).

#### Data Analysis:

 The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

## Signaling Pathways and Experimental Workflows

HDAC11 inhibition by **TD034** and FT895 has been shown to modulate downstream signaling pathways, offering insights into their potential therapeutic applications.

HDAC11-Mediated Deacylation and Downstream Signaling



HDAC11 is known to possess defatty-acylase activity, a function inhibited by both **TD034** and FT895. A key substrate in this process is Serine Hydroxymethyltransferase 2 (SHMT2). Inhibition of HDAC11 leads to increased fatty acylation of SHMT2. This, in turn, can influence the Hippo signaling pathway by decreasing the protein levels of YAP1, a transcriptional coactivator, and subsequently reducing the expression of its target genes, CTGF and CYR61.[1]



Click to download full resolution via product page

Caption: HDAC11 inhibition by TD034/FT895 affects Hippo signaling.

Experimental Workflow for Assessing HDAC Inhibitor Selectivity

The process of determining the selectivity of an HDAC inhibitor involves a systematic screening against a panel of HDAC isoforms. This workflow ensures a comprehensive evaluation of the compound's activity profile.





Click to download full resolution via product page

Caption: Workflow for determining HDAC inhibitor selectivity.



In conclusion, both **TD034** and FT895 are potent inhibitors of HDAC11. Based on currently available data, **TD034** appears to exhibit a higher degree of selectivity, with no reported off-target activity against other HDACs or sirtuins. FT895, while highly selective, has been shown to inhibit HDAC4 and HDAC8 at higher concentrations in at least one study. The choice between these inhibitors will ultimately depend on the specific requirements of the research application, including the desired level of selectivity and the experimental context. Further head-to-head comparative studies under identical conditions would be beneficial for a more definitive conclusion on their relative selectivity profiles.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activity-Guided Design of HDAC11-Specific Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of HDAC11 Inhibitors: TD034 vs. FT895]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15545039#comparing-td034-and-ft895-selectivity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com